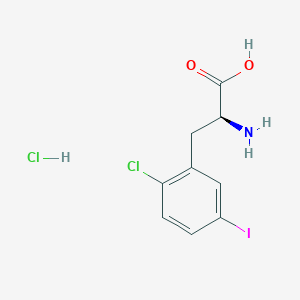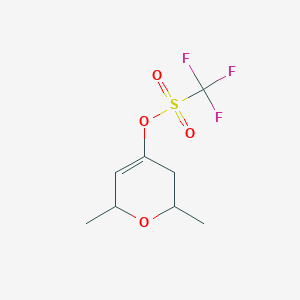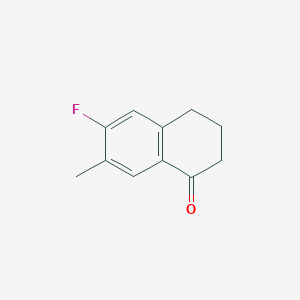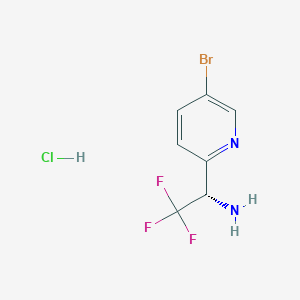
(S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a chlorine and iodine atom on the phenyl ring, which imparts unique chemical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride typically involves multiple steps. One common method starts with the iodination of 2-chlorobenzoic acid to form 2-chloro-5-iodobenzoic acid . This intermediate is then subjected to a series of reactions, including amination and protection/deprotection steps, to introduce the amino group and achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts or reagents that favor the desired reaction pathway. The final product is often purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex organic molecules.
科学研究应用
(S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme interactions and receptor binding due to its unique chemical structure.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and iodine atoms on the phenyl ring can influence the binding affinity and specificity of the compound. The amino group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
相似化合物的比较
Similar Compounds
2-Chloro-5-iodobenzoic acid: A precursor in the synthesis of (S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride.
2-Amino-3-(2-chlorophenyl)propanoic acid: Lacks the iodine atom, resulting in different chemical properties.
2-Amino-3-(2-iodophenyl)propanoic acid: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
The presence of both chlorine and iodine atoms on the phenyl ring of (S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride makes it unique compared to similar compounds. This dual halogenation can enhance its reactivity and binding properties, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H10Cl2INO2 |
|---|---|
分子量 |
361.99 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(2-chloro-5-iodophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9ClINO2.ClH/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
InChI 键 |
DACUMBPKGLTIFT-QRPNPIFTSA-N |
手性 SMILES |
C1=CC(=C(C=C1I)C[C@@H](C(=O)O)N)Cl.Cl |
规范 SMILES |
C1=CC(=C(C=C1I)CC(C(=O)O)N)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13039968.png)
![3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13039974.png)
![(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13039981.png)





![4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13040008.png)


![[2-Bromo-6-(6-tert-butyl-8-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)phenyl]methyl acetate](/img/structure/B13040031.png)

![tert-Butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B13040048.png)
